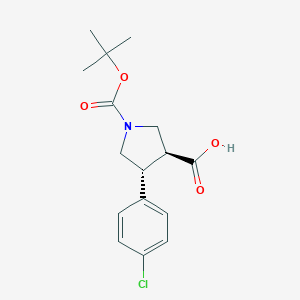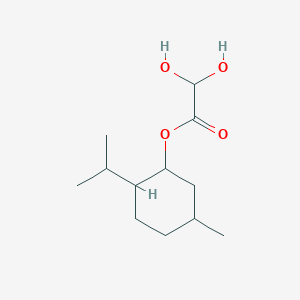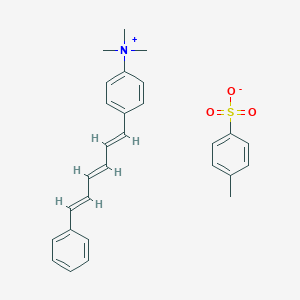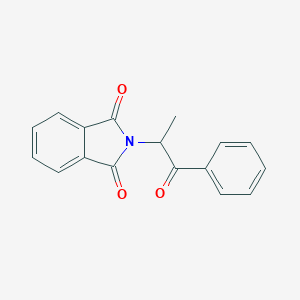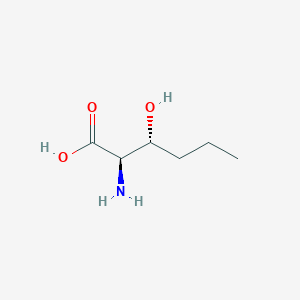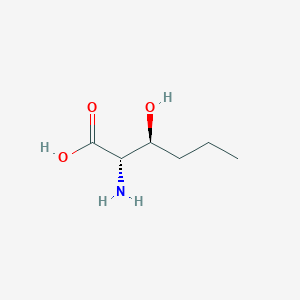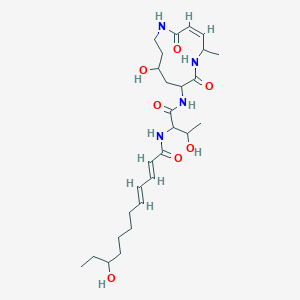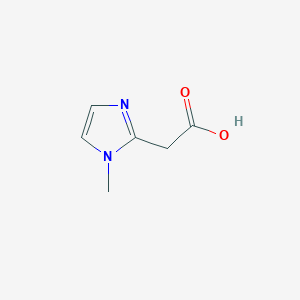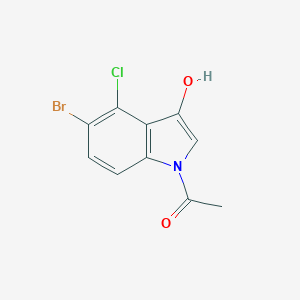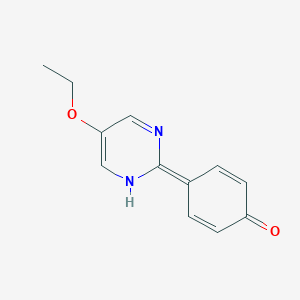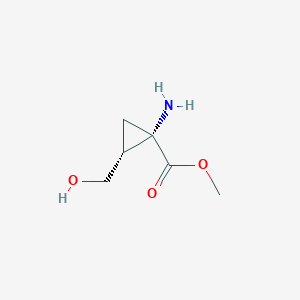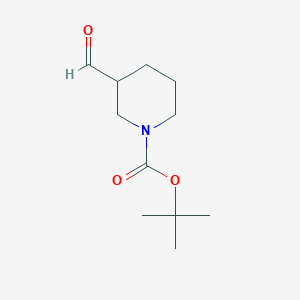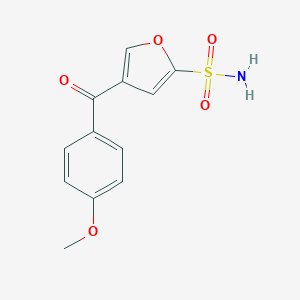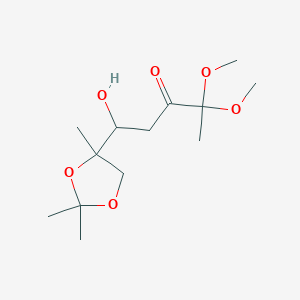
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one, also known as HDMTP, is a chemical compound with potential applications in scientific research. HDMTP is a white solid that is soluble in organic solvents and has a molecular weight of 298.4 g/mol.
作用机制
The exact mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is not well understood, but it is thought to act by inhibiting enzymes involved in cellular processes. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi by disrupting the fungal cell wall.
生化和生理效应
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been shown to induce apoptosis in cancer cells and disrupt the fungal cell wall. In addition, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one in lab experiments is its relatively simple synthesis method. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is also stable and can be stored for long periods of time. However, one limitation of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is its potential toxicity, which may limit its use in certain experiments. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may not be effective against all types of cancer cells or fungi, which may limit its potential applications.
未来方向
There are several potential future directions for research on 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. One area of interest is the development of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one derivatives with improved anticancer and antifungal activity. Additionally, further research is needed to fully understand the mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one and its potential applications in the treatment of neurodegenerative diseases. Finally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may have potential applications in the development of new organic chemistry reactions.
合成方法
The synthesis of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one involves the reaction of 3,4-dimethoxybenzaldehyde with 2,2,4-trimethyl-1,3-dioxolane in the presence of a base, followed by the addition of 3-bromopentan-2-one. The resulting product is then hydrolyzed to yield 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer and antifungal activity, and may also have potential as an antibacterial and antiviral agent. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been used as a reagent in organic chemistry reactions.
属性
CAS 编号 |
123920-07-0 |
|---|---|
产品名称 |
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
分子式 |
C13H24O6 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
InChI |
InChI=1S/C13H24O6/c1-11(2)18-8-12(3,19-11)9(14)7-10(15)13(4,16-5)17-6/h9,14H,7-8H2,1-6H3 |
InChI 键 |
LTFVCFUDXMOAPI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
规范 SMILES |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
同义词 |
3-Pentanone, 1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-, (R*,S*)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



